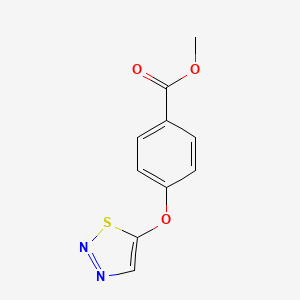

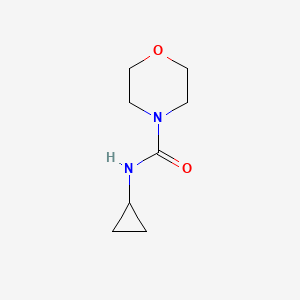

![molecular formula C12H22N2O3 B2763650 Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate CAS No. 1510224-18-6](/img/structure/B2763650.png)

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

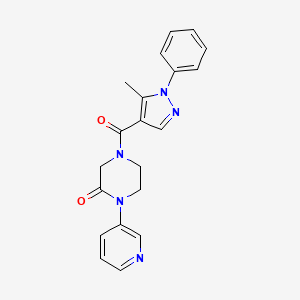

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis Routes and Derivation for Novel Compounds : Meyers et al. (2009) discuss efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. This compound and its intermediates offer convenient entry points to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the target compound, as a cyclic amino acid ester. The product's structure was determined via single crystal X-ray diffraction analysis, highlighting its potential for detailed molecular studies (Moriguchi et al., 2014).

Use in Creating Masked Dipoles for Cycloaddition Reactions : Yadav and Sriramurthy (2005) reported that 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, similar to the target compound, reacted efficiently with nitriles and carbonyl substrates to generate various products. These compounds were used for formal [3 + 2] and [4 + 2] cycloaddition reactions, demonstrating their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Pharmaceutical and Biomedical Research

Synthesis of Boc-Protected Amines : Lebel and Leogane (2005) described a method for forming tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This process, relevant to the synthesis of compounds like tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, is significant in the creation of protected amino acids for pharmaceutical applications (Lebel & Leogane, 2005).

Azetidine-2-carboxylic Acid in Garden Beets : Rubenstein et al. (2006) identified Azetidine-2-carboxylic acid (L-Aze), a toxic and teratogenic non-protein amino acid, in garden beets. This research is relevant as L-Aze shares structural similarities with tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, and the study provides insight into the biological occurrence and potential effects of similar compounds (Rubenstein et al., 2006).

Synthesis of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, which are structurally similar to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. These chimeras were designed as tools for studying the influence of conformation on peptide activity, highlighting the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).

Zukünftige Richtungen

Future research could focus on the synthesis and characterization of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate and its derivatives. For instance, a recent paper described a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . Such research could provide valuable insights into the properties and potential applications of these compounds.

Eigenschaften

IUPAC Name |

tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXMWUVMJOWEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

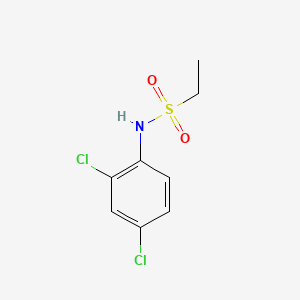

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)

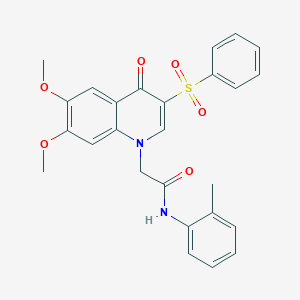

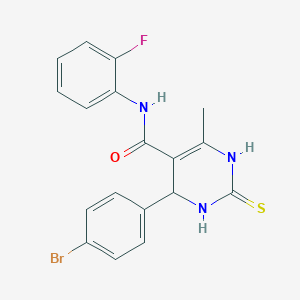

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)

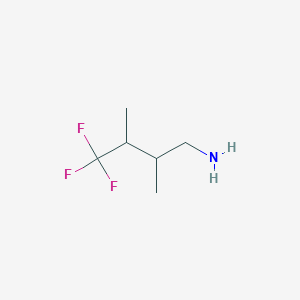

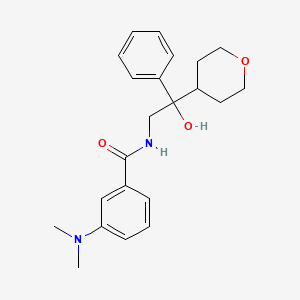

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)

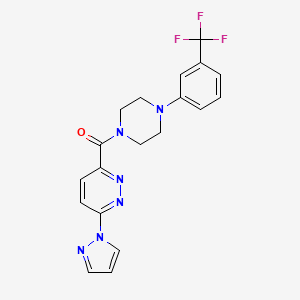

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)

![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)